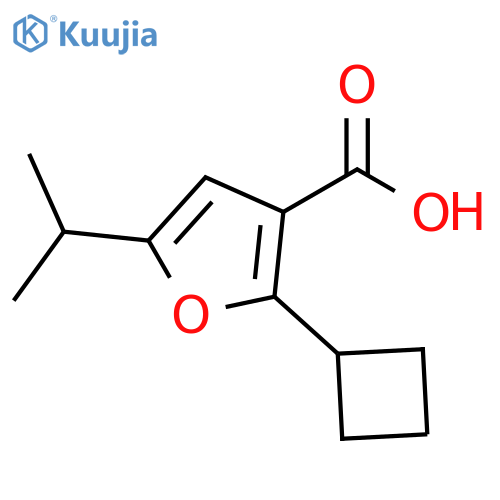Cas no 2137729-34-9 (3-Furancarboxylic acid, 2-cyclobutyl-5-(1-methylethyl)-)

2137729-34-9 structure
商品名:3-Furancarboxylic acid, 2-cyclobutyl-5-(1-methylethyl)-
CAS番号:2137729-34-9
MF:C12H16O3
メガワット:208.253643989563
CID:5257891
3-Furancarboxylic acid, 2-cyclobutyl-5-(1-methylethyl)- 化学的及び物理的性質
名前と識別子
-
- 3-Furancarboxylic acid, 2-cyclobutyl-5-(1-methylethyl)-
-
- インチ: 1S/C12H16O3/c1-7(2)10-6-9(12(13)14)11(15-10)8-4-3-5-8/h6-8H,3-5H2,1-2H3,(H,13,14)
- InChIKey: OEUMQYBMQKHVDJ-UHFFFAOYSA-N
- ほほえんだ: O1C(C(C)C)=CC(C(O)=O)=C1C1CCC1
3-Furancarboxylic acid, 2-cyclobutyl-5-(1-methylethyl)- 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-398917-0.25g |
2-cyclobutyl-5-(propan-2-yl)furan-3-carboxylic acid |
2137729-34-9 | 95.0% | 0.25g |
$933.0 | 2025-03-15 | |
| Enamine | EN300-398917-1.0g |
2-cyclobutyl-5-(propan-2-yl)furan-3-carboxylic acid |
2137729-34-9 | 95.0% | 1.0g |
$1014.0 | 2025-03-15 | |
| Enamine | EN300-398917-2.5g |
2-cyclobutyl-5-(propan-2-yl)furan-3-carboxylic acid |
2137729-34-9 | 95.0% | 2.5g |
$1988.0 | 2025-03-15 | |
| Enamine | EN300-398917-0.05g |
2-cyclobutyl-5-(propan-2-yl)furan-3-carboxylic acid |
2137729-34-9 | 95.0% | 0.05g |
$851.0 | 2025-03-15 | |
| Enamine | EN300-398917-10.0g |
2-cyclobutyl-5-(propan-2-yl)furan-3-carboxylic acid |
2137729-34-9 | 95.0% | 10.0g |
$4360.0 | 2025-03-15 | |
| Enamine | EN300-398917-0.1g |
2-cyclobutyl-5-(propan-2-yl)furan-3-carboxylic acid |
2137729-34-9 | 95.0% | 0.1g |
$892.0 | 2025-03-15 | |
| Enamine | EN300-398917-0.5g |
2-cyclobutyl-5-(propan-2-yl)furan-3-carboxylic acid |
2137729-34-9 | 95.0% | 0.5g |
$974.0 | 2025-03-15 | |
| Enamine | EN300-398917-5.0g |
2-cyclobutyl-5-(propan-2-yl)furan-3-carboxylic acid |
2137729-34-9 | 95.0% | 5.0g |
$2940.0 | 2025-03-15 |
3-Furancarboxylic acid, 2-cyclobutyl-5-(1-methylethyl)- 関連文献
-
Paula Alvarez-Bercedo,Andrew D. Bond,Robert Haigh,Alexander D. Hopkins,Gavin T. Lawson,Mary McPartlin,David Moncrieff,Marta E. Gonzalez Mosquera,Jeremy M. Rawson,Anthony D. Woods,Dominic S. Wright Chem. Commun., 2003, 1288-1289
-
Weijia An,Huan Wang,Jinpeng Geng,Wenquan Cui,Yong Zhan RSC Adv., 2016,6, 29554-29562
-
Sean W. Reilly,Charles Edwin Webster,T. Keith Hollis,Henry U. Valle Dalton Trans., 2016,45, 2823-2828
-
Sally A. Wasileski,Michael J. Weaver Faraday Discuss., 2002,121, 285-300
2137729-34-9 (3-Furancarboxylic acid, 2-cyclobutyl-5-(1-methylethyl)-) 関連製品
- 2197523-10-5(4-methyl-2-[(oxan-3-yl)methoxy]pyridine)
- 1213675-27-4((1S)-1-(2-ANTHRYL)-2-METHYLPROPYLAMINE)
- 2138151-56-9(Sodium 2-chloro-6-(methoxycarbonyl)benzene-1-sulfinate)
- 30764-59-1((4-ethylphenyl)-(furan-2-yl)methanone)
- 5587-61-1(Triisocyanato(methyl)silane)
- 1228506-66-8(2-azido-N,N-diethylacetamide)
- 1342133-31-6(2-methyl-N1-(3-methylphenyl)benzene-1,3-diamine)
- 141043-16-5((3R)-(+)-3-(Trifluoroacetamido)pyrrolidine Hydrochloride)
- 1241725-65-4(O1-tert-butyl O3-methyl 5-fluoropiperidine-1,3-dicarboxylate)
- 2228585-80-4(3-(1-{(tert-butoxy)carbonylamino}-2-methylpropyl)-1-methyl-1H-pyrazole-5-carboxylic acid)
推奨される供給者
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
中国のサプライヤー
試薬

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
